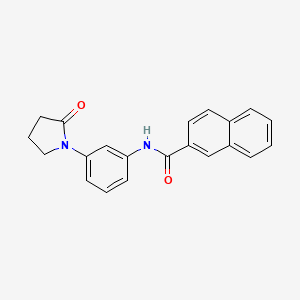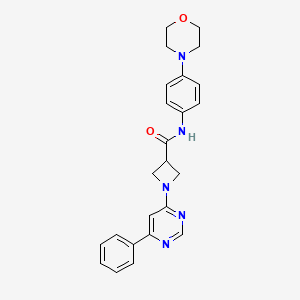
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as MPAC, is a novel chemical compound that has gained significant attention in scientific research. MPAC is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is essential for the growth and survival of cancer cells, making MPAC a promising anti-cancer agent.
Mécanisme D'action
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide works by disrupting the protein-protein interaction between c-Myc and Max, which is essential for the growth and survival of cancer cells. This interaction leads to the transcription of genes that promote cell proliferation and survival. By inhibiting this interaction, N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide prevents the transcription of these genes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which is essential for metastasis. In addition, N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been shown to decrease the expression of c-Myc target genes, such as cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is its specificity towards c-Myc and Max interaction, making it a promising anti-cancer agent with minimal side effects. However, one of the limitations of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is its poor solubility in water, which can affect its efficacy in vivo.
Orientations Futures
For N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide include improving its solubility and bioavailability to increase its efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and treatment duration for N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can also be studied for its potential use in combination therapy with other chemotherapeutic agents. Finally, the role of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in other diseases, such as neurodegenerative disorders, can also be explored.
Méthodes De Synthèse
The synthesis of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves a series of chemical reactions, starting with the preparation of 4-(4-bromophenyl)morpholine. This intermediate is then reacted with 6-phenylpyrimidin-4-amine to form 1-(4-bromophenyl)-3-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. Finally, the bromine atom is replaced with a morpholine group using palladium-catalyzed cross-coupling reaction, resulting in the formation of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide.
Applications De Recherche Scientifique
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide also exhibits synergistic effects when combined with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-24(27-20-6-8-21(9-7-20)28-10-12-31-13-11-28)19-15-29(16-19)23-14-22(25-17-26-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCEXNZGXXQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2786912.png)
![Thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B2786914.png)
![3-{[(4-Fluorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2786915.png)
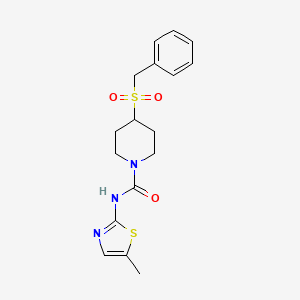
![2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2786918.png)
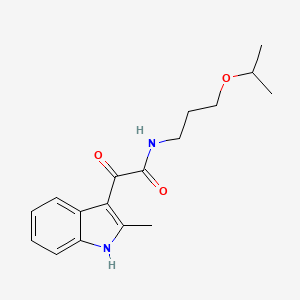
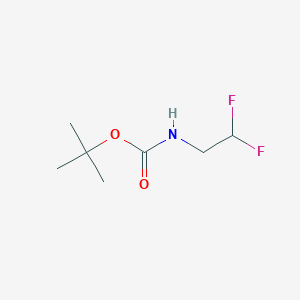
![N-(2-(dimethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2786924.png)
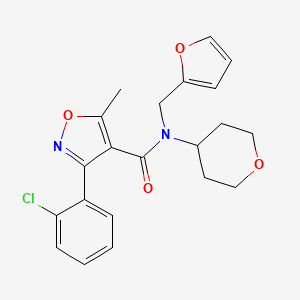
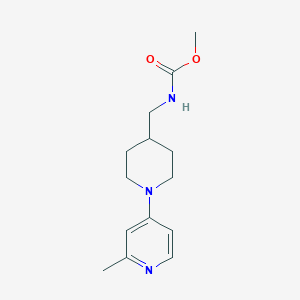
![2-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2786930.png)
